molecular formula C8H6BrN3 B13537692 3-Bromo-5-(5-imidazolyl)pyridine

3-Bromo-5-(5-imidazolyl)pyridine

Cat. No.: B13537692
M. Wt: 224.06 g/mol
InChI Key: KKTXHHPBWCXESZ-UHFFFAOYSA-N
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Description

3-bromo-5-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both a bromine atom and an imidazole ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1H-imidazol-4-yl)pyridine typically involves the formation of the imidazole ring followed by bromination. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1H-imidazol-4-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-5-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-bromo-5-(1H-imidazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can coordinate with metal ions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-imidazole-4-carboxaldehyde
  • 3-bromo-1H-pyrrolo[2,3-b]pyridine
  • 4-bromo-1H-imidazole

Uniqueness

3-bromo-5-(1H-imidazol-4-yl)pyridine is unique due to the specific positioning of the bromine atom and the imidazole ring on the pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

3-bromo-5-(1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H,(H,11,12)

InChI Key

KKTXHHPBWCXESZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=CN=CN2

Origin of Product

United States

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